molecular formula C23H28N4O4 B2611616 2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758700-94-6

2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2611616
CAS No.: 758700-94-6
M. Wt: 424.501
InChI Key: GGQOHIPRIPFYFE-UHFFFAOYSA-N
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Description

The compound 2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted with:

  • A dimethylaminoethyl group at position 6, enhancing solubility and basicity.
  • A 4-ethoxy-3-methoxyphenyl moiety at position 4, contributing to steric bulk and lipophilicity.
  • A methyl group at position 7 and a cyano group at position 3, which influence electronic properties and reactivity.
  • A 5-oxo-5,6-dihydro system, stabilizing the conjugated structure.

Properties

IUPAC Name

2-amino-6-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-6-30-17-8-7-15(12-18(17)29-5)20-16(13-24)22(25)31-19-11-14(2)27(10-9-26(3)4)23(28)21(19)20/h7-8,11-12,20H,6,9-10,25H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQOHIPRIPFYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCN(C)C)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 758700-94-6) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O4C_{23}H_{28}N_{4}O_{4} with a molecular weight of approximately 424.49 g/mol . The predicted boiling point is 655.6 °C , and it has a density of 1.27 g/cm^3 .

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrano-pyridine compounds exhibit significant antimicrobial properties. For instance, the structural similarities between this compound and known antimicrobial agents suggest potential efficacy against various bacterial strains.

CompoundActivityMIC (μg/mL)
Compound AAntibacterial12.5 - 25
Compound BAntifungal6.25 - 12.5

In particular, compounds with similar structural motifs have shown promising results against Escherichia coli and Candida albicans .

2. Anti-tubercular Activity

The compound's structural features may also contribute to anti-tubercular activity. A study on benzothiazole derivatives demonstrated that compounds with similar aromatic and aliphatic functionalities exhibited good selectivity and bioavailability against Mycobacterium tuberculosis .

3. Cytotoxicity and Cancer Research

Research into the cytotoxic effects of related compounds has revealed that certain substitutions can enhance or diminish activity against cancer cell lines. For example, modifications at the para position of the phenyl ring have been shown to significantly affect potency, with specific hydrophobic groups leading to improved cytotoxic profiles .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups is crucial for enhancing biological activity:

  • Amino Groups : Primary amino groups are generally preferred over tertiary ones for maintaining potency.
  • Hydrophobic Substituents : The introduction of hydrophobic groups at strategic positions increases lipophilicity and enhances membrane permeability.

The following table summarizes key findings from SAR studies:

PositionPreferred SubstituentEffect on Activity
3Lipophilic groupsIncreased potency
4Rigid structuresEnhanced activity
6Aromatic ringsImproved binding affinity

Case Study 1: Synthesis and Evaluation

A recent study synthesized various analogues of pyrano-pyridine compounds, including our target compound. The evaluation showed that certain derivatives displayed significant antimicrobial activity with MIC values comparable to established antibiotics .

Case Study 2: In Vivo Studies

In vivo studies using animal models have demonstrated that compounds similar to our target exhibit promising pharmacokinetic profiles, suggesting good absorption and distribution properties .

Scientific Research Applications

Structural Features

The compound features a pyrano-pyridine core, which is significant for its biological interactions. The presence of various functional groups, such as amino, dimethylamino, and methoxy groups, enhances its solubility and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may interfere with specific signaling pathways involved in tumor growth.

Case Study:

A recent study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway, suggesting that this compound may have similar effects.

Enzyme Inhibition

The compound has potential as an inhibitor for various enzymes implicated in cancer pathways. Inhibiting these enzymes can disrupt cancer cell metabolism and proliferation.

Example:

Research into structurally related compounds has shown inhibition of the Type III secretion system (T3SS) in bacterial pathogens, indicating that this compound could similarly affect bacterial virulence factors.

Neuropharmacological Effects

Given the presence of the dimethylamino group, this compound may exhibit neuropharmacological activities. Preliminary studies suggest it could be explored for:

  • Anxiolytic Effects : Potential to reduce anxiety-related behaviors in animal models.

Case Study:

In a study involving rodent models, a related compound showed promise in reducing anxiety-like behaviors through modulation of neurotransmitter systems.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Data References
Target Compound 6-(dimethylaminoethyl), 4-(4-ethoxy-3-methoxyphenyl) ~C₂₆H₃₁N₅O₄ ~477.57 N/A (synthetic focus in )
2-Amino-4-(2,4-dimethoxyphenyl)-6-[2-(4-morpholinyl)ethyl]-... () 6-(morpholinylethyl), 4-(2,4-dimethoxyphenyl) C₂₄H₂₈N₄O₅ 452.51 ChemSpider ID: 3731027
2-Amino-4-(2,3-dimethoxyphenyl)-6-(pyridin-3-ylmethyl)-... () 6-(pyridinylmethyl), 4-(2,3-dimethoxyphenyl) C₂₄H₂₂N₄O₄ 430.47 SMILES provided in
2-Amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-methoxyphenyl)-... () 6-(3,4-dimethoxyphenylethyl), 4-(2-methoxyphenyl) C₂₉H₃₁N₃O₅ 513.58 RN: 444078-86-8
6-Amino-4-(4-methoxyphenyl)-7-methyl-... () 4-(4-methoxyphenyl) C₁₇H₁₄N₂O₄ 310.31 m.p. 248–250°C, Yield: 86%

Key Structural and Functional Differences

Position 4 Aryl Group: The target compound’s 4-ethoxy-3-methoxyphenyl group increases lipophilicity compared to 4-methoxyphenyl () or 2,4-dimethoxyphenyl (). Ethoxy substituents typically enhance metabolic stability over methoxy groups .

Position 6 Substituents: Dimethylaminoethyl vs. morpholinylethyl (): The dimethylamino group offers higher basicity, whereas morpholine rings improve water solubility and hydrogen-bonding capacity .

Synthetic Yields and Conditions :

  • The target compound’s synthetic pathway is inferred from , which reports an 86% yield for a related 4-methoxyphenyl analogue under reflux conditions .
  • Pyridinylmethyl-substituted analogues () may require multi-step alkylation, reducing overall efficiency .

Physicochemical and Spectral Properties

  • Melting Points : The 4-methoxyphenyl analogue () melts at 248–250°C, whereas pyridinylmethyl derivatives () likely have lower melting points due to reduced crystallinity .
  • IR/NMR Data: Cyano groups (~2190 cm⁻¹ in IR) and aromatic protons (δ 7.2–7.6 ppm in ¹H NMR) are consistent across analogues (). The target compound’s ethoxy group would show distinct δ ~1.3 ppm (triplet) and δ ~4.0 ppm (quartet) signals .

Q & A

Q. How can researchers optimize the solvent-free synthesis of this compound to improve yields?

Methodological Answer: Utilize sodium ethoxide as a base catalyst under solvent-free conditions, as demonstrated in protocols for structurally related pyrano-pyridine carbonitriles. Key parameters include:

  • Catalyst concentration (e.g., 10-20 mol% sodium ethoxide) .
  • Reaction temperature (80-100°C) and time (8-12 hours) for complete cyclization .
  • Post-synthesis purification via recrystallization from ethanol/DMF mixtures to isolate pure crystals .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Assign signals for the dimethylaminoethyl side chain (δ ~2.2-2.8 ppm for N(CH₃)₂) and methoxy/ethoxy groups (δ ~3.3-4.0 ppm) .
  • X-ray crystallography : Resolve the pyrano-pyridine core geometry and substituent orientations using single-crystal diffraction (e.g., CCDC deposition protocols) .
  • IR spectroscopy : Confirm nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹) .

Q. Which purification techniques effectively remove byproducts after synthesis?

Methodological Answer:

  • Gravity filtration followed by washing with cold ethanol to eliminate unreacted starting materials .
  • Column chromatography with silica gel and ethyl acetate/hexane gradients for polar impurities .
  • Recrystallization from DMF/ethanol (1:2) to enhance crystalline purity .

Q. Which functional groups in the compound require stability assessments during storage?

Methodological Answer:

  • Nitrile group : Monitor hydrolysis by TLC in humid conditions .
  • Dimethylaminoethyl side chain : Assess oxidative stability via UV-Vis spectroscopy under ambient light .
  • Ethoxy and methoxy groups : Test thermal stability using differential scanning calorimetry (DSC) .

Q. How can researchers validate the stereochemistry of the pyrano-pyridine core?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determine absolute configuration and chair conformation of the dihydropyran ring .
  • NOESY NMR : Correlate spatial proximity of substituents (e.g., methyl and ethoxyphenyl groups) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Standardize assay conditions : Use consistent cell lines (e.g., MCF-7 for anticancer screens) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Dose-response curves : Compare IC₅₀ values across multiple replicates to identify outliers .
  • Molecular docking : Validate target binding modes (e.g., kinase inhibition) against crystallographic data .

Q. What mechanistic insights support the cyclization step in the synthesis?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., enolate formation) .
  • Isotope labeling : Use ¹³C-labeled malononitrile to trace carbon incorporation into the pyridine ring .
  • Computational modeling : Simulate transition states (e.g., DFT calculations) to optimize ring-closure energetics .

Q. How can structure-activity relationship (SAR) studies improve pharmacological activity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogenated aryl groups (e.g., 4-Cl, 3-F) to enhance lipophilicity and target affinity .
  • Bioisosteric replacement : Replace the ethoxyphenyl group with a thiophene or pyridyl moiety to modulate solubility .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., nitrile, carbonyl) using 3D-QSAR models .

Q. What solvent systems optimize crystallization for X-ray analysis?

Methodological Answer:

  • Mixed-solvent trials : Screen ethanol/DMF (1:2) or acetonitrile/water (3:1) for high-resolution crystals .
  • Slow evaporation : Use controlled evaporation at 4°C to prevent twinning .
  • Additive screening : Introduce trace acetic acid to improve crystal packing .

Q. How do electron-donating/withdrawing substituents affect reaction kinetics?

Methodological Answer:

  • Hammett analysis : Correlate substituent σ values with cyclization rates (e.g., electron-withdrawing groups accelerate ring closure) .
  • Cyclic voltammetry : Measure redox potentials of methoxy vs. nitro substituents to assess electronic effects on reactivity .

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